molecular formula C15H16O B14136526 Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- CAS No. 22865-60-7

Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-

Cat. No.: B14136526
CAS No.: 22865-60-7
M. Wt: 212.29 g/mol
InChI Key: DKBVXMGCXZZVTM-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]-: is an organic compound with the molecular formula C15H16O It is a derivative of benzene, featuring a methoxy group and a methylphenylmethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- typically involves the methylation of p-cresol (4-methylphenol) using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide . The reaction conditions often include refluxing the mixture to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar methylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).

    Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of methoxy and methylphenylmethyl groups on biological activity. It may also be used in the development of new bioactive compounds.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.

Industry: In the industrial sector, Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- is used in the production of specialty chemicals, fragrances, and polymers. Its unique chemical properties make it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and electron-donating interactions, while the methylphenylmethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors .

Comparison with Similar Compounds

    Anisole (Methoxybenzene): Similar structure but lacks the methylphenylmethyl group.

    p-Cresol (4-Methylphenol): Contains a hydroxyl group instead of a methoxy group.

    p-Methoxytoluene (4-Methylanisole): Similar structure but lacks the benzyl group.

Uniqueness: Benzene, 1-methoxy-4-[(4-methylphenyl)methyl]- is unique due to the presence of both methoxy and methylphenylmethyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for diverse chemical reactions .

Properties

CAS No.

22865-60-7

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-methoxy-4-[(4-methylphenyl)methyl]benzene

InChI

InChI=1S/C15H16O/c1-12-3-5-13(6-4-12)11-14-7-9-15(16-2)10-8-14/h3-10H,11H2,1-2H3

InChI Key

DKBVXMGCXZZVTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(C=C2)OC

Origin of Product

United States

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